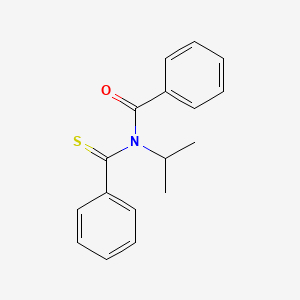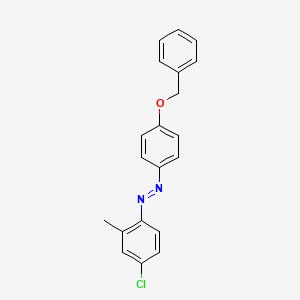![molecular formula C27H30O3 B14395838 Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate CAS No. 89765-05-9](/img/structure/B14395838.png)
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a benzoate group, a phenoxyphenyl group, and a pentan-2-yl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The benzoate ester can be formed by reacting benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Addition of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where phenoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Pentan-2-yl Chain: The pentan-2-yl chain can be synthesized through a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) is reacted with an appropriate ketone to form the desired chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in large vessels with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient and scalable production.
化学反応の分析
Types of Reactions
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the cell surface, leading to a cascade of intracellular signaling events.
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of certain genes, leading to changes in cellular function.
類似化合物との比較
Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Propyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate: Similar but with a propyl ester group.
These compounds share similar chemical properties but may differ in their biological activities and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
89765-05-9 |
|---|---|
分子式 |
C27H30O3 |
分子量 |
402.5 g/mol |
IUPAC名 |
ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate |
InChI |
InChI=1S/C27H30O3/c1-4-29-26(28)22-15-17-23(18-16-22)27(2,3)19-9-11-21-10-8-14-25(20-21)30-24-12-6-5-7-13-24/h5-8,10,12-18,20H,4,9,11,19H2,1-3H3 |
InChIキー |
PLBUFYJAGQHZCI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
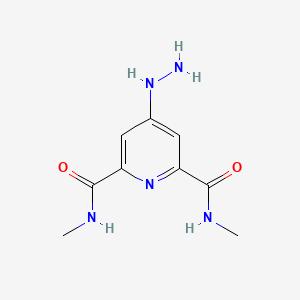
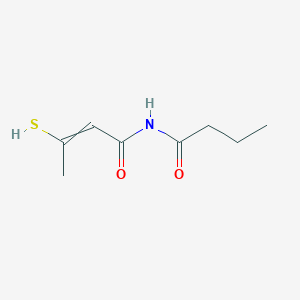
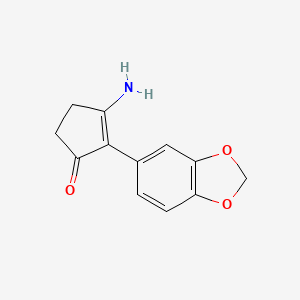

![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
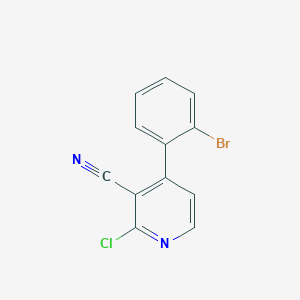
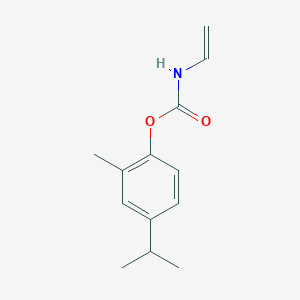

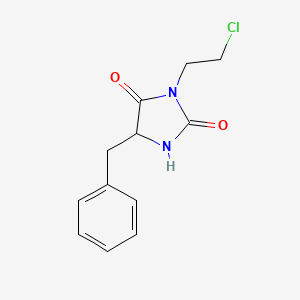
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
